5,5'-Thiodiisophthalic acid
Overview
Description
5,5’-Thiodiisophthalic acid: is an organic compound with the molecular formula C16H10O8S . It is a derivative of isophthalic acid, where two isophthalic acid molecules are connected via a sulfur atom at the 5-position of each benzene ring. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Thiodiisophthalic acid typically involves the reaction of isophthalic acid derivatives with sulfur-containing reagents. One common method includes the use of thiol-containing compounds under oxidative conditions to form the thioether linkage between the isophthalic acid units. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the thioether bond .
Industrial Production Methods: While specific industrial production methods for 5,5’-Thiodiisophthalic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Thiodiisophthalic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carboxylic acids.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: 5,5’-Thiodiisophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions. These MOFs have applications in gas storage, separation, and catalysis .
Biology and Medicine: While specific biological applications of 5,5’-Thiodiisophthalic acid are not extensively documented, its derivatives and related compounds have shown potential in drug delivery systems and as building blocks for biologically active molecules .
Industry: In the industrial sector, 5,5’-Thiodiisophthalic acid is used in the production of advanced materials, including polymers and resins, which have applications in coatings, adhesives, and composites .
Mechanism of Action
The mechanism of action of 5,5’-Thiodiisophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as enhanced catalytic activity or selective adsorption of gases. The sulfur atom in the thioether linkage plays a crucial role in stabilizing these metal complexes by providing additional coordination sites .
Comparison with Similar Compounds
- 5,5’-(Ethyne-1,2-diyl)diisophthalic acid
- 5,5’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid
- 5,5’-(Thiophene-2,5-diyl)diisophthalic acid
Comparison: 5,5’-Thiodiisophthalic acid is unique due to the presence of the sulfur atom in the thioether linkage, which imparts distinct chemical and physical properties compared to its analogs. For instance, the sulfur atom can participate in additional coordination with metal ions, enhancing the stability and functionality of the resulting complexes. In contrast, compounds with ethyne or ethane linkages may exhibit different reactivity and coordination behavior due to the absence of sulfur .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)sulfanylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8S/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFREQXPANCODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)SC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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